molecular formula C12H14ClF3O B14068630 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene

Cat. No.: B14068630
M. Wt: 266.68 g/mol
InChI Key: HTWVEILLGRWTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common synthetic route involves the alkylation of a benzene derivative with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride. The trifluoromethoxy group is often introduced through nucleophilic substitution reactions using trifluoromethanol and a suitable leaving group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethoxy-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. The 3-chloropropyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene include:

Properties

Molecular Formula

C12H14ClF3O

Molecular Weight

266.68 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethyl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O/c1-2-9-5-3-7-11(17-12(14,15)16)10(9)6-4-8-13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

HTWVEILLGRWTES-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC(F)(F)F)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.